3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-(methylsulfanyl)phenyl group and at position 5 with a 3-phenyl-1H-pyrazol-4-yl group.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-24-14-9-7-13(8-10-14)17-20-18(23-22-17)15-11-19-21-16(15)12-5-3-2-4-6-12/h2-10,15-16,19,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFUPBVYEZEZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of catalysts such as sodium acetate and solvents like acetic acid, with reactions carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sodium acetate, acetic acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function, leading to cell death.
Antileishmanial and Antimalarial Activity: It inhibits key enzymes and pathways in the parasites, leading to their death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Selected 1,2,4-Oxadiazole Derivatives
- Electron-Donating vs. Withdrawing Groups: The methylsulfanyl group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl (CF₃) and nitro (NO₂) groups in analogs. This difference influences reactivity and binding interactions; for example, CF₃ groups enhance metabolic stability but may reduce solubility .
- Pyrazole vs. Imidazole/Indole : The 3-phenylpyrazole in the target compound provides a planar aromatic system for π-π stacking, whereas indole or imidazole substituents (e.g., in compound 75b ) introduce additional hydrogen-bonding sites.
Biological Activity
3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a unique combination of functional groups, including a pyrazole ring and an oxadiazole ring, which contribute to its diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. The mechanism of action for 3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves disrupting bacterial cell wall synthesis, which leads to cell death. Studies have shown that derivatives of oxadiazoles can be effective against various pathogens, including bacteria and fungi .
Antileishmanial and Antimalarial Activity
The compound has also been evaluated for its antileishmanial and antimalarial properties. It inhibits key enzymes in the metabolic pathways of parasites, leading to their death. This activity is particularly relevant in the context of rising resistance to existing treatments for these diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of oxadiazole derivatives. For instance, certain derivatives have shown the ability to induce apoptosis in cancer cells by activating p53 and caspase pathways. This suggests that 3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole may possess similar properties .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:
Case Studies
- Antitubercular Activity : A study conducted by Dhumal et al. (2016) investigated a series of oxadiazole derivatives that demonstrated strong inhibition against Mycobacterium bovis BCG. Molecular docking studies indicated strong binding affinities to key enzymes involved in fatty acid biosynthesis .
- Neuroprotective Effects : Research by Desai et al. (2016) highlighted the neuroprotective effects of certain 1,3,4-oxadiazole derivatives against oxidative stress-induced neuronal damage .
Q & A
Q. What are the optimal synthetic routes for 3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions starting from precursor arylthioamides or nitrile oxides. Key steps include:
- Cyclocondensation : Reacting 4-(methylsulfanyl)benzamide derivatives with 3-phenyl-1H-pyrazole-4-carbonyl chloride under reflux in anhydrous solvents like DMF or THF.
- Catalytic Optimization : Using dehydrating agents (e.g., POCl₃ or PCl₅) to facilitate oxadiazole ring formation. Elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) improve yields by minimizing oxidation .
- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrazole rings. The methylsulfanyl group shows distinct δ ~2.5 ppm (¹H) and δ ~15 ppm (¹³C) .
- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₁₉H₁₅N₄OS₂: ~403.08 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and intermolecular interactions (e.g., π-stacking of phenyl groups) .
- Computational Analysis : Multiwfn assesses electron localization (ELF), electrostatic potential, and HOMO-LUMO gaps to predict reactivity .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
- In Vitro Antimicrobial Screening : Agar diffusion tests against Gram-positive (S. aureus, B. subtilis) and fungal strains (C. albicans), with MIC values compared to controls like ampicillin .
- Enzyme Inhibition Assays : Fluorometric or colorimetric methods (e.g., mGlu5 receptor modulation via GTPγS binding assays) to evaluate target engagement .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with dose-response curves analyzed using GraphPad Prism .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring increases lipophilicity and metabolic stability. For example, 3-(trifluoromethyl) analogs show 2–3× higher mGlu5 binding affinity .
- Heterocycle Replacement : Replacing pyrazole with triazole improves water solubility but may reduce receptor selectivity. Comparative SAR studies using docking (AutoDock Vina) guide optimization .
- Prodrug Strategies : Esterification of the methylsulfanyl group (e.g., acetate prodrugs) enhances oral bioavailability in rodent models .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?
- Metabolic Stability Assays : Liver microsome studies (human/rat) identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) that limit in vivo activity .
- Pharmacokinetic Modeling : Non-compartmental analysis (NCA) of serum levels after IV/oral dosing in mice correlates AUC/MIC ratios with therapeutic failure .
- Tissue Distribution Studies : Radiolabeled compound (³H/¹⁴C) tracing in organs quantifies accumulation in target tissues (e.g., brain for CNS applications) .
Q. How do computational tools elucidate the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : GROMACS simulations of mGlu5 receptor-ligand complexes reveal key hydrogen bonds (e.g., oxadiazole O⋯Lys-409) and hydrophobic contacts (methylsulfanyl⋯Phe-584) .
- ADMET Prediction : SwissADME forecasts BBB permeability (TPSA <70 Ų) and PAINS alerts to flag promiscuous binding .
- Free Energy Perturbation (FEP) : Calculates ΔΔG for binding affinity changes upon mutation (e.g., mGlu5 T781A mutant resistance) .
Q. What strategies address low yields in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise control of residence time and temperature .
- Catalyst Screening : Pd/C or Ni nanoparticles enhance coupling efficiency in Suzuki-Miyaura steps for pyrazole intermediates .
- DoE Optimization : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, stoichiometry) for reproducibility .
Data Contradiction Analysis
Q. Why do biological activities vary across structurally similar analogs?
- Crystal Packing Effects : Polymorphism (e.g., conformational flexibility of the pyrazole ring) alters solubility and membrane permeability .
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for mGlu5) or serum content in media skew IC₅₀ values .
- Epimeric Impurities : Chiral HPLC resolves enantiomers (e.g., S/R configurations at the oxadiazole ring) with divergent bioactivities .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
